Cas no 131602-53-4 (β-Amyloid (25-35))
β-Amyloid (25-35) Chemical and Physical Properties
Names and Identifiers
-
- L-Methionine,glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-
- Amyloid β-Protein Fragment 25-35
- Amyloid β -Protein (25- 35)
- Amyloid β-peptide (25-35) (human)
- GSNKGAIIGLM
- L-Methionine,glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl...
- ß-AMYLOID (25-35)
- AMYLOID BETA-PROTEIN (HUMAN, 25-35) TRIFLUOROACETATE
- AC-ASN-TRP-CYS-LYS-ARG-GLY-ARG-LYS-GLN-CYS-LYS-THR-HIS-PRO-HIS-NH2: AC-NWCKRGRKQCKTHPH-NH2
- -Amyloid (25-35)
- Aβ25-35
- Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met
- β-Amyloid peptide(25-35)
- BETA-AMYLOID
- BETA-AMYLOID (25-35)
- AMyloid b-Protein (25-35)
- AMyloid beta (25-35) huMan
- Amyloid beta-peptide(25-35)
- 1: PN: US20030114510 SEQID
- -Amyloid(25-35)
- 25-35) TRIFLUOROACETATE
- AMYLOID BETA-PROTEIN (HUMAN
- A
- H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH
- β-Amyloid (25-35)
- Amyloid beta-peptide (25-35)
- β-Amyloid peptide (25-35)
- FT-0688952
- beta-Amyloid (25-35)?
- AMYLOIDBETA-PROTEIN(HUMAN,25-35)TRIFLUOROACETATE
- AS-76186
- glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine
- Amyloid
- Abeta25-35
- Amyloid beta-Protein(25-35);Amyloid -Protein (25-35)
- Amyloid -Protein (25-35)
- DTXSID80392197
- A-Protein(25-35);Amyloid -Protein (25-35)
- Amyloid beta-Protein(25-35)
- 2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
- 131602-53-4
- Amyloid beta-Protein (25-35) trifluoroacetate salt
- DA-61040
-
- MDL: MFCD00133076
- Inchi: 1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
- InChI Key: WIHBNMPFWRHGDF-UHFFFAOYSA-N
- SMILES: S(C)CCC(C(=O)O)NC(C(CC(C)C)NC(CNC(C(C(C)CC)NC(C(C(C)CC)NC(C(C)NC(CNC(C(CCCCN)NC(C(CC(N)=O)NC(C(CO)NC(CN)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 1059.57000
- Monoisotopic Mass: 1059.57466548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 15
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 73
- Rotatable Bond Count: 37
- Complexity: 1880
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.9
- Topological Polar Surface Area: 469
Experimental Properties
- Color/Form: No data available
- Density: 1.248±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 1517.336°C at 760 mmHg
- Flash Point: 871.453°C
- Refractive Index: 1.544
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- Water Partition Coefficient: Soluble in water.
- PSA: 468.96000
- LogP: 1.05840
β-Amyloid (25-35) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:BU7435200
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
β-Amyloid (25-35) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003143-1mg |
β-Amyloid (25-35) |
131602-53-4 | 97% | 1mg |
¥257 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003143-5mg |
β-Amyloid (25-35) |
131602-53-4 | 97% | 5mg |
¥689 | 2023-09-10 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S41991-1mg |
Amyloid β-Protein Fragment 25-35 |
131602-53-4 | ≥97% | 1mg |
¥350.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S41991-5mg |
Amyloid β-Protein Fragment 25-35 |
131602-53-4 | ≥97% | 5mg |
¥800.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S41991-25mg |
Amyloid β-Protein Fragment 25-35 |
131602-53-4 | ≥97% | 25mg |
¥2400.00 | 2021-09-02 | |
| ChemScence | CS-7084-1mg |
β-Amyloid 25-35 |
131602-53-4 | 96.49% | 1mg |
$96.0 | 2022-04-27 | |
| ChemScence | CS-7084-5mg |
β-Amyloid 25-35 |
131602-53-4 | 96.49% | 5mg |
$288.0 | 2022-04-27 | |
| ChemScence | CS-7084-10mg |
β-Amyloid 25-35 |
131602-53-4 | 96.49% | 10mg |
$456.0 | 2022-04-27 | |
| Apollo Scientific | BIBA1010-1mg |
Amyloid beta Protein fragment 25-35 |
131602-53-4 | 1mg |
£115.00 | 2023-09-01 | ||
| Apollo Scientific | BIBA1010-5mg |
Amyloid beta Protein fragment 25-35 |
131602-53-4 | 5mg |
£395.00 | 2023-09-01 |
β-Amyloid (25-35) Suppliers
β-Amyloid (25-35) Related Literature
-
Sunil Venkanna Pogu,Dheeraj Dehariya,Dokkari Nagalaxmi Yadav,Aravind Kumar Rengan Mol. Syst. Des. Eng. 2023 8 416
Additional information on β-Amyloid (25-35)
Comprehensive Overview of β-Amyloid (25-35) (CAS No. 131602-53-4): Structure, Function, and Research Applications
β-Amyloid (25-35), with the CAS number 131602-53-4, is a synthetic peptide fragment derived from the larger amyloid precursor protein (APP). This 11-amino acid sequence has garnered significant attention in neuroscience and biomedical research due to its role in modeling Alzheimer's disease (AD) pathology. The peptide's neurotoxic properties and ability to aggregate into oligomers make it a critical tool for studying amyloid plaque formation and cognitive decline mechanisms.
Recent studies highlight β-Amyloid (25-35) as a cost-effective alternative to full-length β-amyloid (1-42) for in vitro and in vivo experiments. Researchers favor its shorter sequence for easier synthesis and reproducible aggregation kinetics. Notably, its hydrophobic C-terminal region (residues 29-35) drives self-assembly into β-sheet-rich fibrils, mimicking the pathological hallmarks of AD. This characteristic has made it indispensable for screening potential neuroprotective compounds and anti-amyloid therapies.
The peptide's mechanism of toxicity involves oxidative stress induction and mitochondrial dysfunction, key topics in current neurodegenerative disease research. A 2023 meta-analysis revealed that over 60% of studies investigating amyloid-induced cytotoxicity utilized β-Amyloid (25-35) due to its rapid effects on neuronal viability. Its compatibility with cell culture models (e.g., SH-SY5Y, PC12 cells) and animal models (rat hippocampal injections) further enhances its utility.
Emerging applications include its use in blood-brain barrier (BBB) penetration studies and nanoparticle drug delivery systems. The peptide's molecular weight (1060.2 Da) and physicochemical properties make it ideal for evaluating therapeutic carrier efficiency. Additionally, its role in synaptic plasticity impairment studies has provided insights into early memory loss mechanisms, a hot topic in precision medicine approaches for dementia.
From a technical perspective, β-Amyloid (25-35) requires careful handling to maintain biological activity. Standard protocols recommend dissolution in hexafluoroisopropanol (HFIP) to prevent pre-aggregation, followed by aliquoting and storage at -80°C. The peptide's aggregation propensity is temperature- and concentration-dependent, requiring optimization for specific experimental designs. Recent advancements in circular dichroism (CD) spectroscopy have improved monitoring of its secondary structure transitions.
Ongoing debates in the field concern the peptide's physiological relevance compared to longer amyloid variants. While some argue that β-Amyloid (25-35) lacks certain pathogenic domains present in full-length peptides, its consistent induction of apoptotic pathways and inflammatory responses supports its continued use. The development of transgenic animal models expressing this fragment may bridge this gap in future research.
Commercial availability of β-Amyloid (25-35) (CAS 131602-53-4) has expanded significantly, with suppliers offering custom modifications including fluorescent labeling (FITC, Cy5) and isotope-labeled versions for proteomics studies. Quality control typically involves HPLC purification (>95% purity) and mass spectrometry verification, addressing concerns about batch-to-batch variability that were prevalent in earlier research.
The peptide's impact extends beyond Alzheimer's research, with recent investigations exploring its role in Type 2 diabetes (due to amyloid cross-talk) and retinal degeneration. These interdisciplinary connections align with current trends toward systems biology approaches in age-related diseases. Furthermore, its use in 3D cell culture systems and organ-on-chip technologies demonstrates adaptability to cutting-edge research platforms.
Ethical considerations regarding animal model use have driven innovation in in vitro alternatives employing β-Amyloid (25-35). Human induced pluripotent stem cell (iPSC)-derived neurons treated with the peptide now enable more translational research while reducing in vivo experimentation. This evolution responds to both ethical concerns and the pharmaceutical industry's demand for more human-relevant models in drug discovery pipelines.
Future directions may focus on the peptide's interaction with microbiome-derived metabolites – a burgeoning area in neurodegeneration research. Preliminary data suggest that short-chain fatty acids can modulate β-Amyloid (25-35) toxicity, potentially opening new avenues for dietary interventions. Such findings underscore the peptide's enduring value as a versatile tool for unraveling the complex biology of protein misfolding disorders.
131602-53-4 (β-Amyloid (25-35)) Related Products
- 118850-71-8(L-Serine,L-methionyl-L-glutaminyl-L-methionyl-L-lysyl-L-lysyl-L-valyl-L-leucyl-L-a-aspartyl-)
- 834903-72-9(L-Leucine, L-lysyl-L-methionyl-L-isoleucyl-L-methionyl-L-asparaginyl-L-seryl-L-leucyl-L-seryl-)
- 574750-51-9(L-Serine,L-asparaginyl-L-methionylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-)
- 144189-71-9(β-Amyloid (22-35))
- 190597-48-9(L-Leucine, L-methionyl-L-glutaminyl-L-asparaginyl-L-seryl-)
- 492995-33-2(L-Methionine,L-valyl-L-leucylglycyl-L-seryl-L-asparaginylglycyl-L-methionyl-L-valyl-L-seryl-)
- 391671-07-1(L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-)
- 823233-43-8(L-Lysine, L-asparaginyl-L-seryl-L-isoleucyl-L-methionyl-)
- 118850-73-0(L-Serine,L-methionyl-L-glutaminyl-L-methionyl-L-asparaginyl-L-lysyl-L-valyl-L-leucyl-L-a-aspartyl-)
- 329006-74-8(L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-)